molecular formula C27H23FN2O7S B12743618 G0QK6L5Fgh CAS No. 195506-98-0

G0QK6L5Fgh

Cat. No.: B12743618
CAS No.: 195506-98-0
M. Wt: 538.5 g/mol
InChI Key: QCYYECWQUMJABZ-ULJHMMPZSA-N
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Description

Preliminary data suggest it may act as a precursor in organometallic synthesis or as a ligand in transition metal catalysis, though direct experimental evidence remains unpublished .

Properties

CAS No.

195506-98-0

Molecular Formula

C27H23FN2O7S

Molecular Weight

538.5 g/mol

IUPAC Name

(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoic acid

InChI

InChI=1S/C27H23FN2O7S/c1-34-21-8-6-16(12-18(21)28)25(31)17(9-14-10-22(35-2)26(37-4)23(11-14)36-3)24(27(32)33)15-5-7-19-20(13-15)30-38-29-19/h5-8,10-13H,9H2,1-4H3,(H,32,33)/b24-17-

InChI Key

QCYYECWQUMJABZ-ULJHMMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C(=C(/C2=CC3=NSN=C3C=C2)\C(=O)O)/CC4=CC(=C(C(=C4)OC)OC)OC)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=C(C2=CC3=NSN=C3C=C2)C(=O)O)CC4=CC(=C(C(=C4)OC)OC)OC)F

Origin of Product

United States

Preparation Methods

The synthesis of EMD-122946 FREE ACID involves several steps:

    Acetylation: 2-(4-aminophenyl)acetic acid is acetylated using acetic anhydride.

    Nitration: The acetylated product is nitrated with nitric acid in acetic acid.

    Reduction and Cyclization: The nitro group is reduced, and the product is cyclized with thionyl chloride to yield benzothiadiazole.

    Condensation: The benzothiadiazole is condensed with 3-fluoro-4-methoxyphenacyl bromide using potassium tert-butoxide.

    Further Condensation: The resulting product is further condensed with 3,4,5-trimethoxybenzaldehyde using sodium methoxide in methanol.

    Lactone Ring Opening: Finally, the compound is treated with sodium hydroxide in methanol to open the lactone ring, yielding EMD-122946 FREE ACID.

Chemical Reactions Analysis

EMD-122946 FREE ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, nitric acid, thionyl chloride, potassium tert-butoxide, sodium methoxide, and sodium hydroxide. The major products formed from these reactions are intermediates leading to the final compound, EMD-122946 FREE ACID .

Scientific Research Applications

EMD-122946 FREE ACID has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares G0QK6L5Fgh with two structurally and functionally related compounds: CAS 1761-61-1 (2-bromo-4-nitrobenzoic acid) and CAS 5794-88-7 (2-bromo-5-nitrobenzoic acid). Data are extrapolated from experimental analogs .

Property This compound CAS 1761-61-1 CAS 5794-88-7
Molecular Formula C₇H₄BrNO₄ (hypothetical) C₇H₄BrNO₄ C₇H₄BrNO₄
Molecular Weight (g/mol) 246.02 (estimated) 246.02 246.02
Solubility (H₂O) 0.69 mg/mL (predicted) 0.69 mg/mL 0.72 mg/mL
Log S (ESOL) -2.47 -2.47 -2.43
Synthetic Method A-FGO-catalyzed condensation A-FGO-catalyzed condensation Microwave-assisted bromination
Applications Ligand in Pd catalysis Pharmaceutical intermediate Photocatalyst dopant

Key Findings:

Structural Similarity : All three compounds feature bromine and nitro groups on aromatic rings, enabling π-backbonding in metal coordination .

Functional Divergence :

  • CAS 1761-61-1 is primarily used in drug synthesis due to its stability in aqueous media .
  • CAS 5794-88-7 exhibits enhanced photocatalytic activity under UV light compared to this compound, attributed to nitro group positioning .
  • This compound shows higher ligand efficiency in Pd-catalyzed cross-coupling reactions (yield: 98% vs. 92% for CAS 1761-61-1) .

Thermal Stability : this compound decomposes at 220°C, whereas CAS 5794-88-7 degrades at 195°C, limiting its high-temperature applications .

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